3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester
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Overview
Description
3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The molecular structure of this compound includes a boronic acid ester group attached to a phenyl ring substituted with methoxy and dimethyl groups.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action is primarily through its role as a building block in organic synthesis . It is involved in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
The compound is involved in various biochemical pathways, including the Suzuki–Miyaura coupling . It is also used in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
It is known that the compound is usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the creation of new organic compounds through various chemical transformations . For example, the protodeboronation process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH, which can considerably accelerate the reaction at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester typically involves the reaction of 3,5-dimethyl-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester. It undergoes cross-coupling with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base such as potassium fluoride or cesium fluoride.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Protodeboronation: Bases like potassium fluoride or cesium fluoride, often in the presence of a solvent like tetrahydrofuran.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: The corresponding phenol or alkane, depending on the reaction conditions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: Employed in various catalytic processes, including cross-coupling reactions.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Materials Science: Applied in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
Comparison with Similar Compounds
- 3,5-Difluoro-2-methoxyphenylboronic acid pinacol ester
- 3,5-Dimethoxyphenylboronic acid pinacol ester
Comparison:
- Reactivity: 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester is more reactive in Suzuki–Miyaura coupling reactions compared to its difluoro and dimethoxy counterparts due to the electron-donating effects of the methoxy and dimethyl groups.
- Stability: The pinacol ester group provides stability to the boronic acid, making it easier to handle and store compared to other boronic acids.
- Applications: While all these compounds are used in organic synthesis, this compound is preferred for reactions requiring high reactivity and stability.
Properties
IUPAC Name |
2-(2-methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-10-8-11(2)13(17-7)12(9-10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGLXDRHDJRHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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